Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carbamothioyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 3-methylphenyl isothiocyanate with piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamothioyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[(3-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
- Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
- Ethyl 4-[(3-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Properties
IUPAC Name |
ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-9-7-17(8-10-18)14(21)16-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGACFTRMZLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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